molecular formula C18H20N2O3 B5037941 N-(4-methoxybenzyl)-N'-(2-phenylethyl)ethanediamide

N-(4-methoxybenzyl)-N'-(2-phenylethyl)ethanediamide

Cat. No. B5037941
M. Wt: 312.4 g/mol
InChI Key: VBXLNIYCHNBDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-N'-(2-phenylethyl)ethanediamide, commonly known as MPEDA, is a chemical compound with potential applications in scientific research. MPEDA belongs to the class of compounds known as benzamides, which have been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of MPEDA is not fully understood. However, it has been proposed that MPEDA may modulate the activity of the endocannabinoid system by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, MPEDA may increase the levels of endocannabinoids in the brain, leading to its various biological effects.
Biochemical and Physiological Effects:
MPEDA has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. It has also been found to possess neuroprotective properties, which may be attributed to its ability to modulate the activity of the endocannabinoid system. In addition, MPEDA has been shown to affect various neurotransmitter systems, including the serotonin and dopamine systems, which may contribute to its antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

MPEDA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it exhibits a range of biological activities that make it useful for investigating the role of the endocannabinoid system in various physiological and pathological processes. However, there are also some limitations to its use. For example, MPEDA has poor solubility in water, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments using MPEDA.

Future Directions

There are several future directions for research on MPEDA. One area of interest is the role of the endocannabinoid system in various neurological and psychiatric disorders, and the potential therapeutic applications of compounds that modulate this system. Another area of interest is the development of more potent and selective FAAH inhibitors, which may have greater therapeutic potential than MPEDA. Finally, there is a need for further studies to elucidate the mechanism of action of MPEDA and to investigate its potential side effects.

Synthesis Methods

The synthesis of MPEDA involves the reaction of N-(4-methoxybenzyl)ethylenediamine with 2-phenylethyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide, and the product is obtained in high yield after purification by column chromatography.

Scientific Research Applications

MPEDA has been found to exhibit various biological activities, including anticonvulsant, antidepressant, and anxiolytic effects. It has also been shown to possess neuroprotective properties and to modulate the activity of the endocannabinoid system. MPEDA has been used in several studies to investigate the role of the endocannabinoid system in various physiological and pathological processes.

properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-23-16-9-7-15(8-10-16)13-20-18(22)17(21)19-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXLNIYCHNBDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-N'-(2-phenylethyl)ethanediamide

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